O-(2-Methoxyethyl)-L-homoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Methoxyethyl)-L-homoserine is a compound of interest in various scientific fields due to its unique structural and functional properties This compound features a methoxyethyl group attached to the homoserine backbone, which imparts distinct chemical and biological characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methoxyethyl)-L-homoserine typically involves the alkylation of L-homoserine with 2-methoxyethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: O-(2-Methoxyethyl)-L-homoserine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxyethyl group to an ethyl group.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted homoserine derivatives.
Scientific Research Applications
O-(2-Methoxyethyl)-L-homoserine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of O-(2-Methoxyethyl)-L-homoserine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- O-(2-Methoxyethyl)-L-serine
- O-(2-Methoxyethyl)-L-threonine
- O-(2-Methoxyethyl)-L-cysteine
Comparison: O-(2-Methoxyethyl)-L-homoserine is unique due to its specific structural configuration and the presence of the methoxyethyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and therapeutic potential, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H15NO4 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S)-2-amino-4-(2-methoxyethoxy)butanoic acid |
InChI |
InChI=1S/C7H15NO4/c1-11-4-5-12-3-2-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
QAHGFIIGXSSIJF-LURJTMIESA-N |
Isomeric SMILES |
COCCOCC[C@@H](C(=O)O)N |
Canonical SMILES |
COCCOCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.